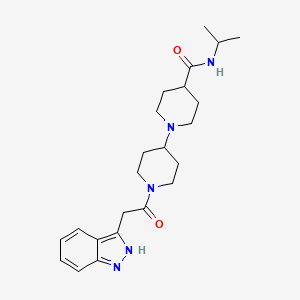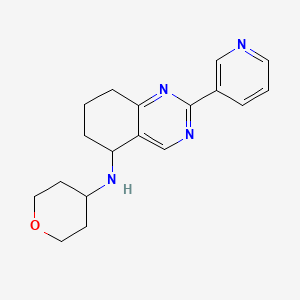![molecular formula C17H11F3N2O3 B6126849 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B6126849.png)
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research to explore the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway plays a crucial role in many cellular processes, including cell growth, differentiation, survival, and metabolism. LY294002 has been shown to inhibit the activity of PI3K, leading to downstream effects on other signaling pathways and cellular processes.
作用机制
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in many cellular processes. By inhibiting PI3K activity, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide leads to downstream effects on other signaling pathways, including the MAPK/ERK and JAK/STAT pathways. 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has also been shown to inhibit other enzymes, including casein kinase 2 and DNA-PK, although its effects on these enzymes are less well understood.
Biochemical and Physiological Effects
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has a wide range of biochemical and physiological effects, depending on the cell type and context in which it is used. In general, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide inhibits cell proliferation and survival, induces apoptosis, and alters cellular metabolism. It has also been shown to modulate autophagy and to affect the immune response. In disease models, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been shown to inhibit tumor growth, improve insulin sensitivity, and reduce inflammation.
实验室实验的优点和局限性
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a specific and potent inhibitor of PI3K, making it a useful tool for investigating the role of this pathway in cellular processes and diseases. It is also relatively easy to synthesize in a laboratory setting, making it readily available for use in research. However, there are some limitations to the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. It is not a selective inhibitor of PI3K, and can also inhibit other enzymes, leading to off-target effects. It can also have variable effects depending on the cell type and context in which it is used, making it important to carefully design experiments to control for these factors.
未来方向
There are several future directions for the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in scientific research. One area of interest is the development of more selective inhibitors of PI3K that can be used to investigate the specific isoforms of PI3K that are involved in different cellular processes. Another area of interest is the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in combination with other inhibitors or drugs to explore synergistic effects on cellular processes or disease models. Finally, there is interest in using 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide as a tool for drug discovery, to identify new compounds that can modulate the PI3K signaling pathway for therapeutic purposes.
Conclusion
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a small molecule inhibitor that has been widely used in scientific research to explore the role of the PI3K signaling pathway in cellular processes and diseases. It has a wide range of biochemical and physiological effects, and has been shown to be a useful tool for investigating the downstream effects of PI3K inhibition. While there are some limitations to its use, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has several advantages and is likely to continue to be an important tool for scientific research in the future.
合成方法
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a synthetic compound that was first described in a patent application by Eli Lilly and Company in 1994. The synthesis method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with isoxazole-3-carboxylic acid to yield 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. The compound is typically synthesized in a laboratory setting using standard organic chemistry techniques.
科学研究应用
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been used extensively in scientific research to investigate the role of the PI3K signaling pathway in various cellular processes and diseases. It has been shown to inhibit the activity of all class I PI3K isoforms and has been used as a tool to explore the downstream effects of PI3K inhibition. 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been used in vitro and in vivo to study a wide range of cellular processes, including cell proliferation, apoptosis, autophagy, and metabolism. It has also been used in disease models to investigate the role of PI3K in cancer, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)11-2-1-3-12(8-11)21-16(24)14-9-15(25-22-14)10-4-6-13(23)7-5-10/h1-9,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJJQJKYLTYOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![1-(diethylamino)-3-{[3-(ethylamino)-2-hydroxypropyl]amino}-2-propanol trihydrochloride](/img/structure/B6126772.png)
![2-(allylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6126784.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B6126800.png)

![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)


![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6126846.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6126857.png)
![1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6126864.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B6126878.png)